molecular formula C13H7ClO B3046871 1-Acenaphthylenecarboxaldehyde, 2-chloro- CAS No. 13152-84-6

1-Acenaphthylenecarboxaldehyde, 2-chloro-

Cat. No. B3046871
CAS RN: 13152-84-6
M. Wt: 214.64 g/mol
InChI Key: RCKKRABLZMRMAY-UHFFFAOYSA-N
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Description

1-Acenaphthylenecarboxaldehyde, 2-chloro- is an organic compound that contains a total of 22 atoms; 7 Hydrogen atoms, 13 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom . It has a molecular weight of 180.2020 . The IUPAC Standard InChI for this compound is InChI=1S/C13H8O/c14-8-11-7-10-5-1-3-9-4-2-6-12 (11)13 (9)10/h1-8H .


Molecular Structure Analysis

The molecular structure of 1-Acenaphthylenecarboxaldehyde, 2-chloro- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1-Acenaphthylenecarboxaldehyde, 2-chloro- has a molecular weight of 180.2020 . It contains 22 atoms; 7 Hydrogen atoms, 13 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .

Scientific Research Applications

  • Environmental Science Applications

    • Acenaphthene and acenaphthylene, chemically related to 1-Acenaphthylenecarboxaldehyde, 2-chloro-, are significant as polycyclic aromatic hydrocarbons (PAHs) in environmental science. They are emitted into the atmosphere from incomplete combustion sources like diesel exhaust and can undergo atmospheric gas-phase reactions. The major products identified from these reactions include a 10 carbon ring-opened product and a dialdehyde, highlighting the environmental impact and chemical behavior of similar compounds in atmospheric conditions (Reisen & Arey, 2002).
  • Chemical Synthesis and Organic Chemistry

    • 1-Acenaphthylenecarboxaldehyde, 2-chloro-, plays a role in various organic syntheses and chemical reactions. For example, the electrochemical carboxylation of acenaphthylene, a related compound, leads to the formation of carboxylic derivatives like trans-acenaphthene-1,2-dicarboxylic acid. This demonstrates the compound's significance in organic synthesis and its reactivity in electrochemical processes (Gambino et al., 1982).
    • In the field of catalysis and stereoselective synthesis, related compounds have been used as precursors or intermediates. For example, lithium perchlorate-induced ring opening of certain oxides with secondary amines has been used to catalytically induce the addition of diethylzinc to benzaldehyde, illustrating the potential of similar compounds in enantioselective synthesis (Solà et al., 1998).
  • Polymer Science

    • The homopolymerization of acenaphthylene and its copolymerization with divinylbenzene and styrene have been studied, which is relevant to the field of polymer science. This research shows the potential of such compounds in the development of new polymers with specific chemical and physical properties (Hodge et al., 1985).
  • Photophysics and Photochemistry

    • Studies have been conducted on the photosensitization by benzaldehyde in the gas phase, which is related to the photochemical behavior of similar compounds. This research contributes to the understanding of photochemical reactions and the behavior of aromatic compounds under light exposure (Maré et al., 1971).
  • Heterocyclic and Carbocyclic Chemistry

    • Acenaphthylene-1,2-dione, closely related to 1-Acenaphthylenecarboxaldehyde, 2-chloro-, has been used extensively in the synthesis of hetero- and carbocyclic compounds. This indicates the compound's utility in the synthesis of complex organic molecules, which can have various applications in materials science, pharmaceuticals, and more (Yavari & Khajeh-Khezri, 2018).

properties

IUPAC Name

2-chloroacenaphthylene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKKRABLZMRMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453471
Record name 1-Acenaphthylenecarboxaldehyde, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acenaphthylenecarboxaldehyde, 2-chloro-

CAS RN

13152-84-6
Record name 1-Acenaphthylenecarboxaldehyde, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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